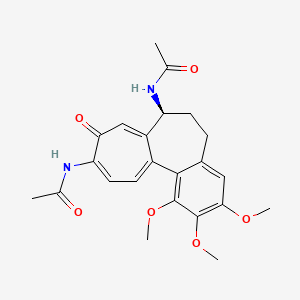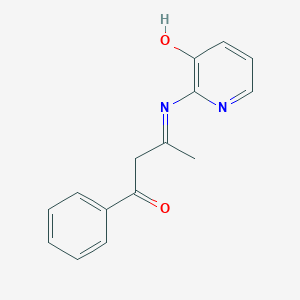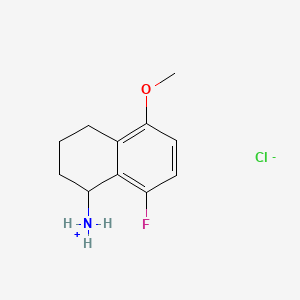
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride is a chemical compound with a complex structure that includes a naphthylamine core, tetrahydro modifications, and additional functional groups such as fluorine and methoxy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 1-naphthylamine.
Tetrahydro Modification: Hydrogenation of the naphthylamine to introduce tetrahydro modifications.
Fluorination and Methoxylation: Introduction of fluorine and methoxy groups through specific reagents and conditions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitroso or nitro compounds using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-: Lacks the fluorine and methoxy groups.
1-Naphthylamine, 1,2,3,4-tetrahydro-5-methoxy-: Lacks the fluorine group.
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-: Lacks the methoxy group.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride is unique due to the combination of fluorine and methoxy groups, which may confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
64037-94-1 |
|---|---|
分子式 |
C11H15ClFNO |
分子量 |
231.69 g/mol |
IUPAC名 |
(8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13;/h5-6,9H,2-4,13H2,1H3;1H |
InChIキー |
VUEGKPKIAXGXEK-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CCCC(C2=C(C=C1)F)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)


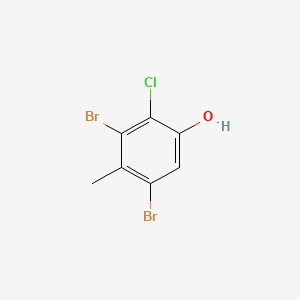

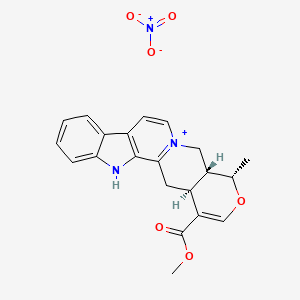
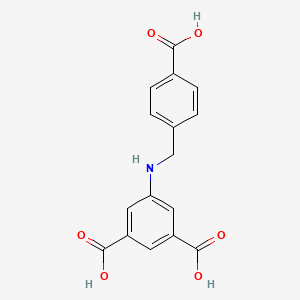
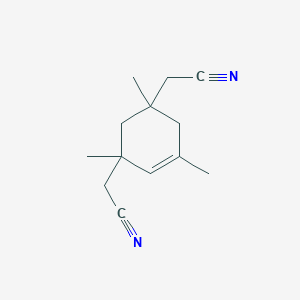
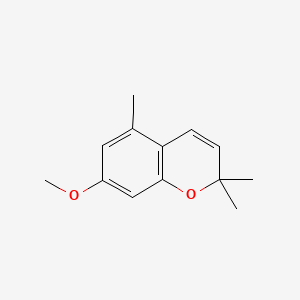
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)
![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
